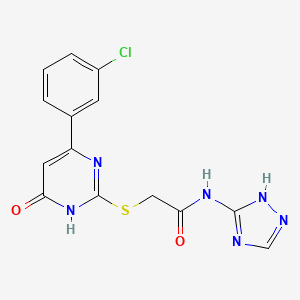
2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE is a complex organic compound that features a unique combination of pyrimidine, triazole, and acetamide groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazines and carboxylic acids.
Coupling Reactions: The final step involves coupling the pyrimidine and triazole rings through a sulfanyl linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced derivatives with altered functional groups
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom
Scientific Research Applications
2-{[4-(3-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(3-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-PHENOXYPHENYL)ACETAMIDE
- **2-{[4-(4-BROMOPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(1H-INDAZOL-6-YL)ACETAMIDE
- **N-(3,5-DICHLOROPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
Uniqueness
2-{[4-(3-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(4H-1,2,4-TRIAZOL-3-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C14H11ClN6O2S |
|---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-[[4-(3-chlorophenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C14H11ClN6O2S/c15-9-3-1-2-8(4-9)10-5-11(22)20-14(18-10)24-6-12(23)19-13-16-7-17-21-13/h1-5,7H,6H2,(H,18,20,22)(H2,16,17,19,21,23) |
InChI Key |
NBTTZYXDYSABFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)NC(=N2)SCC(=O)NC3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11198508.png)
![1-Methyl-N-[6-phenyl-2-(piperidin-1-YL)imidazo[2,1-B][1,3,4]thiadiazol-5-YL]-1H-pyrazole-5-carboxamide](/img/structure/B11198511.png)
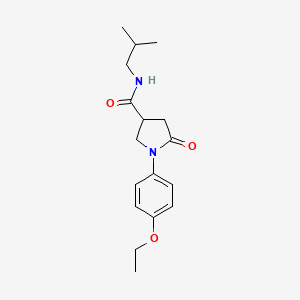
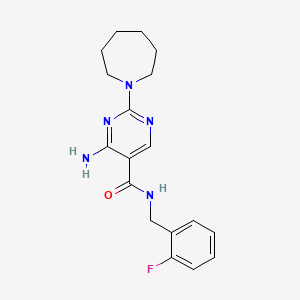
![3-(2,6-dimethylphenyl)-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11198521.png)
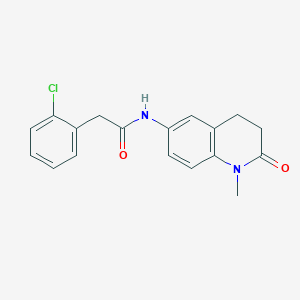
![4-amino-N-(3-chloro-4-fluorobenzyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide](/img/structure/B11198529.png)
![2-({2-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/structure/B11198531.png)
![N-(4-Acetylphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11198533.png)
![N-(2-chloro-5-fluorophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B11198551.png)
![N-(furan-2-ylmethyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11198553.png)
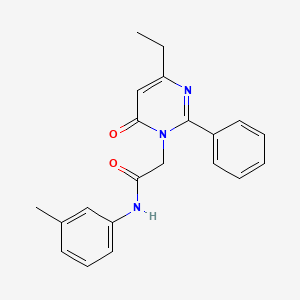
![2-({8-Methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11198567.png)
![Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B11198581.png)
